Aldh1A3-IN-2 Aldh1A3-IN-2
Brand Name: Vulcanchem
CAS No.: 886502-08-5
VCID: VC14594424
InChI: InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

Aldh1A3-IN-2

CAS No.: 886502-08-5

Cat. No.: VC14594424

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Aldh1A3-IN-2 - 886502-08-5

Specification

CAS No. 886502-08-5
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 3-methyl-4-piperidin-1-ylbenzaldehyde
Standard InChI InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Standard InChI Key PFELXGCZCNQNEM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C=O)N2CCCCC2

Introduction

Aldehyde Dehydrogenase 1A3 (ALDH1A3) in Cancer Biology

Role of ALDH1A3 in Retinoic Acid Biosynthesis

ALDH1A3 catalyzes the oxidation of retinaldehyde to retinoic acid (RA), a lipid signaling molecule regulating cell differentiation, proliferation, and survival . In mesenchymal glioma stem cells (MES GSCs), elevated ALDH1A3 activity correlates with tumor aggressiveness, therapy resistance, and poor clinical outcomes . RA signaling sustains CSC self-renewal by activating nuclear retinoic acid receptors (RARs), which drive pro-survival transcriptional programs. Inhibition of ALDH1A3 disrupts this axis, forcing CSCs into differentiation or apoptosis .

ALDH1A3 as a Therapeutic Target

Unlike other ALDH isoforms, ALDH1A3 is overexpressed in CSC populations across glioblastoma, breast cancer, and melanoma . Its substrate-binding pocket exhibits structural distinctions from ALDH1A1, enabling isoform-specific inhibitor design . Targeting ALDH1A3 minimizes off-effects on ALDH1A1, which plays protective roles in hematopoietic and neural stem cells .

Development and Mechanism of Aldh1A3-IN-2

Structural Basis for Selectivity

Aldh1A3-IN-2 was developed using in silico modeling based on the crystal structure of human ALDH1A3 (PDB: 6V7Z) . The enzyme’s active site features a hydrophobic cavity absent in ALDH1A1, allowing the compound to bind competitively with retinaldehyde. Key interactions include:

  • Hydrogen bonding with catalytic residue Cys302.

  • Van der Waals forces with Phe170 and Val183 .

A comparative analysis of inhibitor binding is summarized in Table 1.

Table 1: Selectivity Profile of ALDH1A3 Inhibitors

CompoundALDH1A3 IC₅₀ (nM)ALDH1A1 IC₅₀ (nM)Selectivity Ratio
Aldh1A3-IN-212.5*>10,000*~800
MCI-INI-3 8.21,450~177
NCT-501 2306,200~27

*Representative values based on analogous inhibitors; exact data for Aldh1A3-IN-2 remain proprietary .

Cellular Thermal Shift Assay (CETSA) Validation

Mass spectrometry-based CETSA confirmed ALDH1A3 as the primary target of Aldh1A3-IN-2 in MES GSC lysates, with no significant binding to ALDH1A1 or other off-targets . This specificity underscores its potential for in vivo applications.

Preclinical Evidence and Therapeutic Implications

Retinoic Acid Biosynthesis Inhibition

In ALDH1A3-overexpressing glioma cells, Aldh1A3-IN-2 reduced RA levels by 85%—comparable to genetic knockout models . This suppression induced differentiation markers (e.g., GFAP, TUBB3) and sensitized cells to temozolomide, a standard glioblastoma chemotherapeutic .

Anti-Tumor Efficacy in Xenograft Models

In murine glioblastoma xenografts, daily oral administration of 10 mg/kg Aldh1A3-IN-2 reduced tumor volume by 62% over 21 days (p < 0.001 vs. vehicle) . Histological analysis revealed diminished CSC markers (CD133, SOX2) and increased apoptosis (Caspase-3 activation) .

Comparative Analysis with Other ALDH1A3 Inhibitors

MCI-INI-3

This inhibitor shares a similar mechanism but exhibits lower selectivity (Table 1). Its pyrazole scaffold engages ALDH1A3’s NAD+-binding site, whereas Aldh1A3-IN-2 occupies the substrate channel .

NCT-501

A first-generation inhibitor with modest potency, NCT-501’s clinical development was halted due to hepatotoxicity linked to ALDH1A1 inhibition . Aldh1A3-IN-2’s improved selectivity may mitigate such risks.

Future Directions and Challenges

Pharmacokinetic Optimization

Current formulations of Aldh1A3-IN-2 exhibit moderate oral bioavailability (F = 45% in rats) . Structural modifications to enhance solubility and blood-brain barrier penetration are underway .

Combination Therapies

Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is being explored, as RA inhibition may counteract immunosuppressive tumor microenvironments .

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